molecular formula C11H9FN2O B8466574 Benzenamine, 3-fluoro-4-(4-pyridinyloxy)-

Benzenamine, 3-fluoro-4-(4-pyridinyloxy)-

Cat. No. B8466574
M. Wt: 204.20 g/mol
InChI Key: FYABOSFQTUJNCH-UHFFFAOYSA-N
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Patent
US07989477B2

Procedure details

Potassium hydride (30%, 0.520 g, 3.90 mmol, 3.0 eq) was added to a solution of 2-fluoro-4-aminophenol (Compound A of Example 20, 0.254 g, 2.00 mmol, 1.5 eq) in DMF (5.0 mL) at room temperature and the reaction mixture was stirred for 15 minutes. 4-Chloro-pyridine (Aldrich, 0.200 g, 1.30 mmol, 1.0 eq) was added and the reaction mixture was heated to 150° C. for 2 h. The reaction mixture was cooled to room temperature, quenched with 1N NaOH and the solution extracted with ethyl acetate (3×50 mL). The combined organic extracts were washed with 1N aqueous NaOH (2×30 mL) followed by 10% aqueous LiCl (3×50 mL). The combined organic extracts were dried (Na2SO4), filtered and concentrated in vacuo to afford the title compound as a solid. 1H NMR (DMSO-d6) δ 8.44-8.46 (m, 2H), 6.89-7.03 (m, 1H), 6.87-6.88 (m, 2H), 6.44-6.56 (m, 2H), 5.51 (s, 2H); MS (ESI+) m/z 205 (M+H)+; HRMS (ESI+) calcd.: 205.0777. found: 205.0775.
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
2-fluoro-4-aminophenol
Quantity
0.254 g
Type
reactant
Reaction Step One
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[K+].Cl[C:4]1[CH:9]=[C:8]([O:10][C:11]2[CH:16]=[CH:15][C:14]([NH:17]C(=O)CC(NC3C=CC(F)=CC=3)=O)=[CH:13][C:12]=2[F:31])[CH:7]=[CH:6][N:5]=1.ClC1C=CN=CC=1>CN(C=O)C>[F:31][C:12]1[CH:13]=[C:14]([NH2:17])[CH:15]=[CH:16][C:11]=1[O:10][C:8]1[CH:9]=[CH:4][N:5]=[CH:6][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
[H-].[K+]
Name
2-fluoro-4-aminophenol
Quantity
0.254 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)OC1=C(C=C(C=C1)NC(CC(=O)NC1=CC=C(C=C1)F)=O)F
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=C1)OC1=C(C=C(C=C1)NC(CC(=O)NC1=CC=C(C=C1)F)=O)F
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC1=CC=NC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with 1N NaOH
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with 1N aqueous NaOH (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC=1C=C(C=CC1OC1=CC=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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